molecular formula C19H23N5O3 B2666553 N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1091395-03-7

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2666553
CAS RN: 1091395-03-7
M. Wt: 369.425
InChI Key: QOJUGSIQBHAREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dynamin GTPase Inhibition

Research has shown that certain indole-based compounds are critical for inhibiting dynamin GTPase, an important target for developing therapies against diseases related to dynamin dysfunction. For example, the development of second-generation indole-based inhibitors highlighted the importance of the tertiary dimethylamino-propyl moiety for inhibition effectiveness. One study identified compounds with significant in vitro and in-cell potency against dynamin I and II, suggesting potential applications in regulating clathrin-mediated endocytosis (Gordon et al., 2013).

Synthesis of Heteroarylindoles

The application of alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates in synthesizing 3-heteroarylindoles has been explored, indicating a method for preparing condensed indolylpyrimidones and indolylpyranones among other compounds. This synthesis pathway may serve as a foundation for creating novel compounds with potential therapeutic applications (Jakše et al., 2004).

Receptor Agonist Properties

Another study synthesized and tested compounds for binding affinities to various receptors, including 5-HT1D, demonstrating the potential for developing receptor-specific drugs. These findings could lead to the development of novel therapeutics for disorders related to these receptors (Barf et al., 1996).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-12-9-17(22-27-12)21-19(26)18(25)20-10-16(23(2)3)14-11-24(4)15-8-6-5-7-13(14)15/h5-9,11,16H,10H2,1-4H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJUGSIQBHAREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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